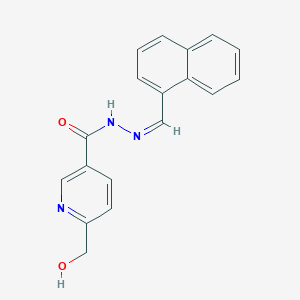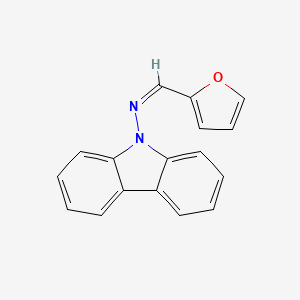![molecular formula C15H13ClN2O B5911449 N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide, also known as CHEB, is an organic compound that has been widely studied for its potential applications in various fields. CHEB is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13ClN2O. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their DNA synthesis. In cancer cells, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been found to induce apoptosis or programmed cell death by activating various signaling pathways.
Biochemical and Physiological Effects:
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In animal studies, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has also been shown to inhibit tumor growth and metastasis in various cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide is relatively unstable and can decompose over time, making it challenging to work with. Additionally, N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide's mechanism of action is not fully understood, and further research is needed to elucidate its biological activities fully.
Orientations Futures
There are several future directions for research on N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide, including the development of more potent analogs and the investigation of its potential therapeutic applications in various diseases. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide's potential as an antioxidant and anti-inflammatory agent should be further explored, and its effects on various signaling pathways should be investigated. Additionally, the development of novel drug delivery systems for N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide could enhance its therapeutic efficacy and reduce its toxicity.
Méthodes De Synthèse
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide can be synthesized using different methods, including the reaction between 4-chlorobenzaldehyde and benzohydrazide in the presence of a catalyst such as acetic acid or sodium acetate. Another method involves the reaction between 4-chloroacetophenone and benzohydrazide in the presence of a base such as potassium carbonate. The resulting N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide product can be purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antibacterial, antifungal, and anticancer activities. N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11(12-7-9-14(16)10-8-12)17-18-15(19)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKFHOCRKFYCNI-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(2,6-dimethyl-4-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911369.png)
![2-(4-chloro-3-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911376.png)



![1-[(4-fluorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911402.png)
![1-[(2-furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911403.png)


![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)

![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)